Monolaurin

Descripción general

Descripción

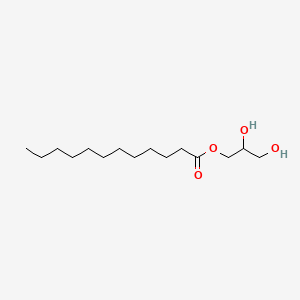

1-monolauroylglycerol is a 1-monoglyceride with dodecanoyl (lauroyl) as the acyl group. It is a 1-monoglyceride and a dodecanoate ester.

Mecanismo De Acción

Monolaurin, a mono-acyl glycerol, is a natural compound extracted from coconut oil. It has gained attention for its promising antimicrobial activity against various pathogens . This article will delve into the mechanism of action of this compound, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy.

Target of Action

This compound’s primary targets are Gram-positive bacteria such as Staphylococcus aureus, and lipid-coated viruses . It has shown significant antimicrobial activity against these pathogens, making it a potential candidate for the development of combination therapies .

Mode of Action

This compound interacts with its targets by integrating into the lipid membrane of the pathogens, leading to the disintegration of their outer cell wall . This disruption inhibits the pathogen’s ability to thrive and reproduce, effectively neutralizing its threat . Additionally, this compound has been observed to prevent signal transduction mechanisms, such as host cell receptor signaling systems, which have been usurped by exotoxins .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to decrease the expression of the beta-lactamase (blaZ) gene in S. aureus at concentrations of 250 and 500 µg/ml . This gene is responsible for resistance to beta-lactam antibiotics, so its inhibition enhances the efficacy of these drugs .

Pharmacokinetics

It’s known that this compound is easily absorbed and transported, and it’s directly converted to energy and other metabolites rather than being stored as fat . This suggests that this compound may have good bioavailability, although more research is needed to confirm this.

Result of Action

The action of this compound results in significant antimicrobial effects. It has been shown to cause cell elongation and swelling in the outer membrane of S. aureus . Furthermore, it has demonstrated synergistic effects when combined with beta-lactam antibiotics, leading to a significant reduction in the minimum inhibitory concentration (MIC) value . This suggests that this compound enhances the efficacy of these antibiotics, making it a potential modulator of beta-lactam drugs .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antimicrobial agents can enhance its effectiveness, as seen in its synergistic interaction with beta-lactam antibiotics . .

Análisis Bioquímico

Biochemical Properties

Monolaurin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the porcine epidemic diarrhoea virus (PEDV), affecting its ability to infect intestinal cells . The nature of these interactions involves the disruption of the lipid envelope of the virus, thereby inhibiting viral entry into host cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in piglets infected with PEDV, this compound was found to increase the expression of antiviral genes such as ISG15, IFIT3, and IL-29 .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound disrupts the lipid envelope of viruses, preventing their entry into host cells .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that this compound can improve the antioxidant capacity in the blood and colon of PEDV-infected piglets, indicating its potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving piglets, this compound was administered orally at a dose of 100 mg/kg body weight for 7 days before PEDV infection . The study did not report any toxic or adverse effects at this dosage .

Actividad Biológica

Monolaurin, a monoacylglycerol derived from lauric acid, has garnered significant attention for its wide-ranging biological activities, particularly its antimicrobial and antiviral properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Activity

Mechanisms of Action

this compound exhibits antimicrobial properties primarily through the disruption of microbial cell membranes. It is effective against a variety of pathogens, including bacteria and viruses. The compound interacts with lipid membranes, leading to cell lysis and death. Specifically, this compound has shown effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus (including MRSA) and Listeria monocytogenes.

- Gram-negative bacteria : Including Escherichia coli and Enterobacter spp..

Efficacy Against Specific Pathogens

This compound's antimicrobial activity is not limited to direct killing; it also inhibits the production of exotoxins and biofilm formation, which are critical factors in the virulence of many pathogens .

Antiviral Activity

Recent studies have highlighted this compound's antiviral capabilities, particularly against viral infections in animal models. For instance:

- Seneca Valley Virus (SVV) : In vitro studies indicated that this compound could inhibit viral replication by up to 80%. In vivo studies on piglets showed that treatment with this compound significantly reduced clinical symptoms and viral load following infection .

- Porcine Epidemic Diarrhea Virus (PEDV) : this compound administration improved intestinal barrier function and reduced inflammatory responses in infected piglets, suggesting its potential as a therapeutic agent in viral infections .

Case Studies

-

Inhibition of Biofilm Formation

A study assessed the effects of this compound on MRSA biofilms. Results indicated that this compound significantly inhibited biofilm formation and disrupted pre-existing biofilms, demonstrating its potential for treating chronic infections associated with biofilms . -

Viral Load Reduction in Piglets

In a controlled study involving SVV-infected piglets, those treated with high doses of this compound exhibited lower viral loads in both fecal and blood samples compared to untreated controls. Additionally, inflammatory cytokine levels were significantly decreased, indicating an anti-inflammatory effect alongside antiviral activity .

Aplicaciones Científicas De Investigación

Case Studies and Findings

- Antibacterial Activity : A study demonstrated that monolaurin exhibited a minimum inhibitory concentration (MIC) of less than 1.0 mg/mL against Staphylococcus aureus, highlighting its potent antibacterial effect . Another investigation found that adding 150 mg of this compound per liter significantly reduced the growth and toxin production of Staphylococcus aureus .

- Broad-Spectrum Efficacy : this compound has shown broad-spectrum antibacterial activity against various strains, including those resistant to conventional antibiotics. It has been documented to enhance the effectiveness of other antimicrobial agents when used in combination .

Data Table: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | < 1.0 | |

| Clostridium botulinum | < 0.5 | |

| Candida albicans | 2.0 | |

| Escherichia coli | 8.0 |

Antiviral Applications

This compound also exhibits significant antiviral properties, particularly against enveloped viruses such as HIV, herpes simplex virus, and influenza . Its antiviral mechanism involves:

- Disruption of viral lipid membranes.

- Inhibition of viral replication processes.

Case Studies on Antiviral Activity

- HIV and Herpes Simplex Virus : Research indicates that this compound can inhibit the replication of HIV by disrupting its envelope, thereby preventing infection in host cells . Similarly, it has shown efficacy against herpes simplex virus types 1 and 2 by impairing their ability to infect human cells.

- Influenza Virus : A study demonstrated that this compound could reduce viral load in infected cells, suggesting its potential as a therapeutic agent during influenza outbreaks .

Data Table: Antiviral Efficacy of this compound

| Virus | Inhibition Mechanism | Reference |

|---|---|---|

| HIV | Disruption of lipid envelope | |

| Herpes Simplex Virus | Impairment of infection | |

| Influenza | Reduction in viral load |

Immune System Enhancement

This compound is recognized for its ability to modulate immune responses, enhancing the body's defense mechanisms against infections. It has been shown to:

- Increase the production of pro-inflammatory cytokines.

- Enhance leukocyte activity at infection sites.

Case Studies on Immune Modulation

- Cytokine Production : A study reported that treatment with this compound increased levels of GM-CSF and IL-1α in oral cell cultures, indicating an enhanced immune response to pathogens like Aggregatibacter actinomycetemcomitans .

- Gut Health : this compound has also been associated with improved gut health by modulating gut microbiota composition, which is crucial for overall immune function .

Data Table: Immune Modulation Effects of this compound

Propiedades

IUPAC Name |

2,3-dihydroxypropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIWANIATODDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041275 | |

| Record name | 1-Monolaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid | |

| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

142-18-7, 27215-38-9, 67701-26-2 | |

| Record name | 1-Monolaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monolaurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C12-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl laurate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C12-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monolaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerides, C12-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lauric acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does monolaurin exert its antimicrobial effects?

A1: this compound disrupts the lipid membranes of microorganisms, particularly those of Gram-positive bacteria and enveloped viruses. [, , , , ] It integrates into the lipid bilayer, increasing membrane fluidity and permeability, leading to leakage of essential intracellular components and ultimately cell death. [, ]

Q2: Does this compound affect the growth of beneficial bacteria?

A2: Research suggests that this compound exhibits selective antimicrobial activity, primarily targeting pathogenic microorganisms. Studies have shown that it does not significantly affect the growth of beneficial Lactobacillus species, which are essential for maintaining a healthy vaginal microbiome. []

Q3: How does the pH of the environment influence this compound's efficacy?

A3: The antimicrobial activity of this compound is enhanced in acidic environments. Studies have demonstrated a reduction in the minimum inhibitory concentration (MIC) of this compound against Listeria monocytogenes with decreasing pH. [, ] This suggests potential applications as a food preservative in acidic products.

Q4: Does this compound interact with other food components, and if so, how does it affect its antimicrobial activity?

A4: Research indicates that the presence of fat or starch can reduce the antibacterial effectiveness of this compound, while protein does not seem to significantly impact its activity. [] This highlights the importance of considering food matrix effects when incorporating this compound as a preservative.

Q5: How stable is this compound at different storage temperatures?

A5: Studies examining the shelf life of fresh noodles treated with this compound microemulsions (MMEs) demonstrated that they extended the shelf life by at least 10 days when stored at 37°C compared to untreated noodles, which only lasted for about 4 days. [] This suggests that this compound-based formulations can enhance food preservation even at elevated temperatures.

Q6: Has this compound demonstrated efficacy against bacteria in food products?

A6: Yes, this compound has been studied for its efficacy in various food models. For instance, it has shown effectiveness in reducing Listeria monocytogenes counts in fresh white cheese when used alone or in combination with essential oils. [] Additionally, this compound has been found to inhibit Escherichia coli growth in Iranian white cheese. []

Q7: Are there any studies investigating the use of this compound against viral infections in animal models?

A7: Yes, this compound has demonstrated promising antiviral activity in vivo. A study on Seneca Valley virus (SVV) infection in piglets showed that this compound reduced clinical signs, viral load, and organ damage. [] This suggests its potential as a therapeutic agent against viral diseases in animals.

Q8: Are there known mechanisms of resistance to this compound in bacteria?

A8: Research on Enterococcus faecalis suggests that alterations in cell wall thickness and cell surface hydrophobicity may contribute to this compound resistance. [] This highlights the importance of understanding resistance mechanisms to optimize this compound's use and prevent the emergence of resistant strains.

Q9: How does this compound compare to other common food preservatives like sorbic acid?

A9: Comparative studies have shown that the efficacy of this compound and sorbic acid varies depending on the microorganism and food matrix. For instance, sorbic acid was found to be more effective than this compound against Staphylococcus aureus and Salmonella enteritidis in cottage cheese, while this compound showed better activity against Clostridium sporogenes in a pork homogenate. [] This underscores the need for case-specific evaluation when choosing between these preservatives.

Q10: What analytical techniques are commonly employed to study this compound?

A10: Various analytical methods are used to characterize and quantify this compound, including:

- Gas chromatography-mass spectrometry (GC-MS): Used to identify and quantify this compound in complex mixtures, such as food samples or biological fluids. [, , ]

- High-performance liquid chromatography (HPLC): Employed for separating and quantifying this compound in various matrices. []

- Nuclear magnetic resonance (NMR) spectroscopy: Used to determine the structure and purity of this compound. [, ]

- Fourier-transform infrared (FTIR) spectroscopy: Utilized to identify functional groups and confirm the presence of this compound in a sample. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.